4-(Cyclopentylmethyl)piperidin-4-ol
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Overview
Description
4-(Cyclopentylmethyl)piperidin-4-ol is a chemical compound with the molecular formula C11H21NO. It belongs to the class of piperidine derivatives, which are known for their wide range of applications in medicinal chemistry and drug design. This compound features a piperidine ring substituted with a cyclopentylmethyl group and a hydroxyl group at the 4-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Cyclopentylmethyl)piperidin-4-ol typically involves the reaction of piperidine with cyclopentylmethyl halides under basic conditions. One common method includes the use of sodium hydride (NaH) as a base and dimethylformamide (DMF) as a solvent. The reaction proceeds through nucleophilic substitution, where the piperidine nitrogen attacks the cyclopentylmethyl halide, forming the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(Cyclopentylmethyl)piperidin-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone using oxidizing agents like pyridinium chlorochromate (PCC).
Reduction: The compound can be reduced to form the corresponding amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The piperidine ring can undergo substitution reactions with electrophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in tetrahydrofuran (THF) under reflux conditions.
Substitution: Electrophiles like alkyl halides in the presence of a base such as potassium carbonate (K2CO3) in acetonitrile (MeCN).
Major Products Formed
Oxidation: Formation of 4-(Cyclopentylmethyl)piperidin-4-one.
Reduction: Formation of 4-(Cyclopentylmethyl)piperidine.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
4-(Cyclopentylmethyl)piperidin-4-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential as a ligand in receptor binding assays.
Medicine: Investigated for its potential therapeutic effects, particularly as a precursor to compounds with antiviral and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(Cyclopentylmethyl)piperidin-4-ol involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s piperidine ring can form hydrogen bonds and hydrophobic interactions with these targets, leading to modulation of their activity. For example, derivatives of this compound have been shown to act as antagonists of the CCR5 receptor, which is involved in the entry of HIV into cells .
Comparison with Similar Compounds
Similar Compounds
Piperidin-4-ol: Lacks the cyclopentylmethyl group, making it less hydrophobic and potentially less active in certain biological assays.
4-(Cyclohexylmethyl)piperidin-4-ol: Similar structure but with a cyclohexyl group instead of a cyclopentyl group, which may affect its binding affinity and selectivity.
4-(Cyclopentylmethyl)piperidine: Lacks the hydroxyl group, which may reduce its ability to form hydrogen bonds with molecular targets.
Uniqueness
4-(Cyclopentylmethyl)piperidin-4-ol is unique due to its specific substitution pattern, which provides a balance of hydrophobicity and hydrogen-bonding capability. This makes it a valuable scaffold for the development of new therapeutic agents and research tools .
Properties
IUPAC Name |
4-(cyclopentylmethyl)piperidin-4-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO/c13-11(5-7-12-8-6-11)9-10-3-1-2-4-10/h10,12-13H,1-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNSCQKZGJJNBQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CC2(CCNCC2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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